N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide
Overview
Description
N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C24H21N3OS2 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.11260465 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that derivatives of benzothiazole, including structures akin to N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide, exhibit potent antimicrobial properties. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showcasing significant antimicrobial activity against various bacterial and fungal strains. These compounds showed enhanced effectiveness compared to reference drugs, especially against Gram-positive bacterial strains, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).
Cancer Research
In cancer research, benzothiazole derivatives have been identified as promising anticancer agents. Hutchinson et al. (2001) discussed the synthesis and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which were found to be potently cytotoxic in vitro against various human breast cancer cell lines, demonstrating the therapeutic potential of benzothiazole derivatives in cancer treatment (Hutchinson et al., 2001).
Synthesis Methodologies
The development of synthetic methodologies for benzothiazole compounds is crucial for their application in medicinal chemistry and biochemistry. Gao et al. (2020) provided insights into recent advances in the synthesis of benzothiazole compounds related to green chemistry. This review discussed various synthetic processes, emphasizing the importance of green chemistry approaches in the development of benzothiazole derivatives with significant pharmaceutical and biological activities (Gao et al., 2020).
Properties
IUPAC Name |
N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS2/c1-16-7-13-20-21(15-16)30-23(26-20)18-9-11-19(12-10-18)25-24(29)27-22(28)14-8-17-5-3-2-4-6-17/h2-7,9-13,15H,8,14H2,1H3,(H2,25,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYDDYZCZDGISU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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